![molecular formula C8H7Cl3S B2595809 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene CAS No. 742104-71-8](/img/structure/B2595809.png)

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene” is a chemical compound that likely contains a benzene ring with two chlorine atoms and a sulfanyl group attached to it . The exact properties and behaviors of this compound would depend on the specific arrangement of these groups.

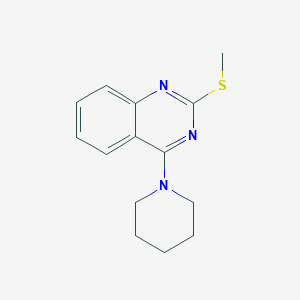

Molecular Structure Analysis

The molecular structure of this compound would likely be based on a benzene ring, which is a hexagonal ring of carbon atoms with alternating single and double bonds . Attached to this ring would be two chlorine atoms and a sulfanyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atoms might make it more polar and therefore more soluble in polar solvents .Scientific Research Applications

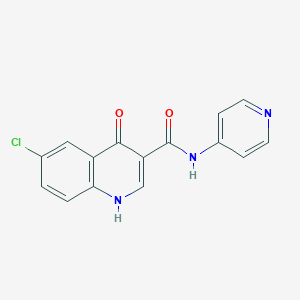

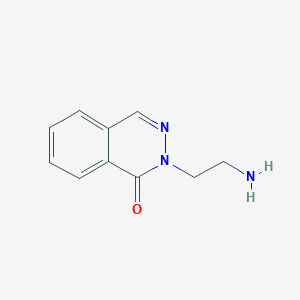

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds bearing triazine scaffold, similar in complexity to the compound of interest, play a significant role in medicinal chemistry. These compounds have been explored for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory properties. The triazine nucleus, for instance, is considered a core moiety for future drug development, highlighting the importance of complex heterocyclic compounds in pharmaceutical research (Verma, Sinha, & Bansal, 2019).

Structural and Spectroscopic Properties of Novel Compounds

The synthesis and study of novel substituted compounds, including those with chloro and thiazolidinone groups, reveal significant insights into their structural and spectroscopic properties. These studies are crucial for understanding the complex interactions and stability of such compounds, which can lead to the development of new materials and pharmaceuticals (Issac & Tierney, 1996).

Supramolecular Chemistry and Nanotechnology

Compounds like benzene-1,3,5-tricarboxamide have shown their vast potential in supramolecular chemistry, from nanotechnology to biomedical applications. The understanding and manipulation of such compounds' self-assembly behaviors open doors to innovative materials and technologies, including drug delivery systems and novel nanomaterials (Cantekin, de Greef, & Palmans, 2012).

Environmental and Health Impact Studies

Research into the metabolism of halogenated ethylenes, compounds related to the chlorinated structures of interest, provides essential insights into environmental and health impacts. Understanding the metabolic pathways and potential toxicities of such compounds is crucial for assessing environmental risks and developing safer chemical processes and materials (Leibman & Ortiz, 1977).

Sulfur Chemistry in Acid Gas Treatment

Advancements in sulfur chemistry, particularly in the treatment of acid gases, underscore the relevance of research on compounds with sulfur functionalities. These studies are pivotal in addressing environmental concerns and improving industrial processes related to energy production and pollution control (Gupta, Ibrahim, & Shoaibi, 2016).

Mechanism of Action

Target of Action

It’s known that benzene derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can influence various biochemical pathways, depending on their specific functional groups .

Pharmacokinetics

The physicochemical properties such as melting point, boiling point, and molecular weight can influence its bioavailability .

Result of Action

Benzene derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene. These factors can include temperature, pH, and the presence of other substances that can interact with the compound .

Properties

IUPAC Name |

1,4-dichloro-2-(2-chloroethylsulfanyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3S/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFSHARHKLFQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)SCCCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2595726.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2595732.png)

![2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one](/img/structure/B2595736.png)

![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)

![ethyl 4-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2595744.png)

![2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595748.png)

![2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B2595749.png)